Acetamide, N-hexyl-2-(methylamino)-
Description
Acetamide, N-hexyl-2-(methylamino)-, is a substituted acetamide derivative characterized by a hexyl chain attached to the nitrogen atom of the acetamide core and a methylamino group at the second carbon position. For instance, compounds such as 2-[(4-Chlorophenyl)-hydrazono]-N-hexyl-2-(N-hydroxycarbamimidoyl)-acetamide (5d) () share the N-hexyl group and acetamide backbone, differing primarily in the substituents at the second carbon. These analogs are typically synthesized via condensation reactions involving acetyl chloride or aldehydes with amines or hydrazines, as seen in and .
Properties
CAS No. |
102638-50-6 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-hexyl-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-11-9(12)8-10-2/h10H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
RPQBHDFVPFBOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hexyl-2-(methylamino)- can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl isocyanate, followed by the addition of acetic anhydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-hexyl-2-(methylamino)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-hexyl-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-hexyl-2-(methylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-hexyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-hexyl-2-(methylamino)-acetamide analogs and other relevant acetamides:
Key Observations :
- Alkyl Chain Effects: Increasing the alkyl chain length (e.g., butyl in 5c vs. hexyl in 5d) reduces melting points (86°C vs. 82°C), suggesting enhanced solubility in nonpolar solvents .
- Functional Group Impact: The presence of hydrazono and hydroxycarbamimidoyl groups (5d) increases molecular weight and complexity compared to simpler alkylamines (hypothetical compound) .
- Aromatic vs.
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